2-chlorophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
2-chlorophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is catalyzed by trifluoroacetic acid (CF3COOH) and involves the condensation of 5-bromo-2-hydroxybenzaldehyde with ethyl cyanoacetate . The resulting product is then subjected to further reactions to obtain the desired compound.
Industrial Production Methods
This may include the use of green solvents, catalysts, and other environmentally friendly procedures to minimize waste and reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-chlorophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
2-chlorophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of 2-chlorophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-oxo-2H-chromene-3-carboxylic acid
- 2-oxo-2H-chromen-7-yl 4-chlorobenzoate
- ethyl 8-bromo-6-chloro-2-oxo-2H-chromene-3-carboxylate
Uniqueness
2-chlorophenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of both chlorine and bromine atoms in its structure, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C16H8BrClO4 |
---|---|
Molecular Weight |
379.59 g/mol |
IUPAC Name |
(2-chlorophenyl) 6-bromo-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C16H8BrClO4/c17-10-5-6-13-9(7-10)8-11(15(19)21-13)16(20)22-14-4-2-1-3-12(14)18/h1-8H |
InChI Key |
VNSCULIWCSROPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl |
Origin of Product |
United States |
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